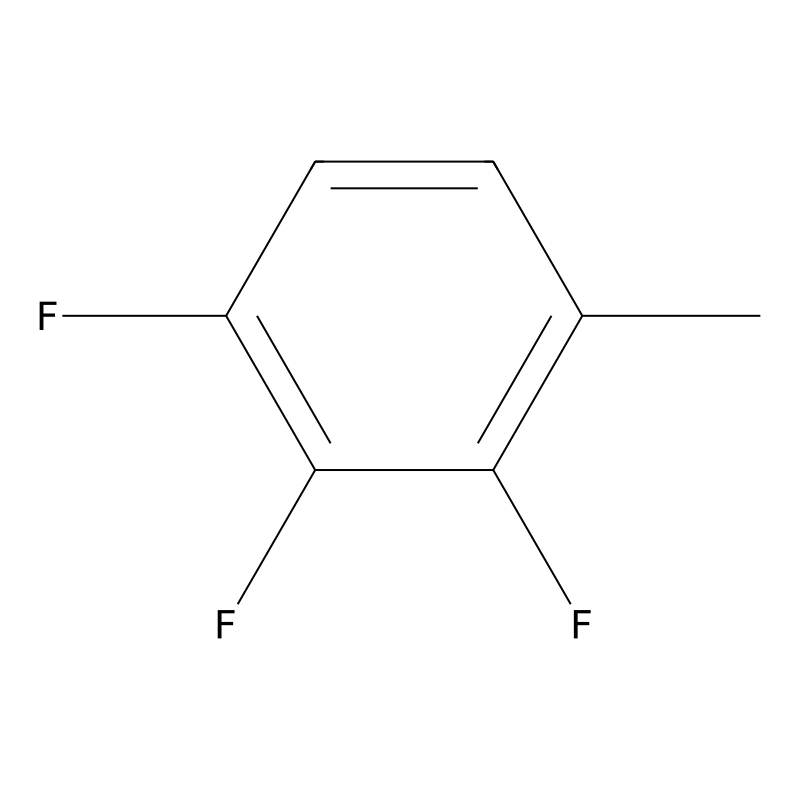

2,3,4-Trifluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Study of Chemical Reactions

One area of research involving 2,3,4-trifluorotoluene is the study of chemical reactions. Researchers have used it to investigate the formation of difluorobenzyl radicals through a process called corona excitation. This research helps improve the understanding of how the structure of molecules can influence their reactivity. Source: Formation of Difluorobenzyl Radicals from 2, 3, 4-Trifluorotoluene in Corona Excitation:

2,3,4-Trifluorotoluene is an aromatic compound with the molecular formula CHF. It appears as a colorless to light yellow liquid and has a boiling point of 127 °C and a flash point of 28 °C, indicating its flammable nature . This compound is characterized by the presence of three fluorine atoms substituted on the aromatic ring of toluene, specifically at the 2, 3, and 4 positions. The unique arrangement of these fluorine atoms contributes to its distinct chemical properties and reactivity.

- Flammability: Flash point: 28 °C (closed cup) []. Flammable liquid.

- Other hazards: Specific data is limited, but fluorinated aromatic compounds can have various health hazards. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

Laboratory Synthesis

In laboratory settings, 2,3,4-trifluorotoluene can be synthesized through the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst:

where X can be iodine or bromine .

Industrial Production

For large-scale production, 2,3,4-trifluorotoluene is typically synthesized by reacting benzotrichloride with hydrogen fluoride under pressurized conditions:

This method is efficient for producing high-purity compounds suitable for various applications .

2,3,4-Trifluorotoluene serves multiple purposes in industrial and research settings:

- Solvent: It is used as a specialty solvent in organic synthesis due to its favorable solvating properties.

- Synthetic Intermediate: It acts as an intermediate in the manufacture of pharmaceuticals and agrochemicals. For instance, derivatives like 3-aminobenzotrifluoride are precursors for herbicides such as fluometuron .

- Chemical Reagent: Its unique properties make it useful in various

Interaction studies involving 2,3,4-trifluorotoluene primarily focus on its reactivity with other chemical species. Its ability to act as a solvent or reactant can significantly influence reaction pathways and product yields in synthetic chemistry. Further research is needed to explore its interactions at a biological level to assess any potential effects on living organisms or ecosystems.

Several compounds share structural similarities with 2,3,4-trifluorotoluene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trifluorotoluene | CHF | Commonly used as a solvent and intermediate |

| 2-Nitro-α,α,α-trifluorotoluene | CHFNO | Contains nitro group; potential for different reactivity |

| 3,4-Dichlorobenzotrifluoride | CHClF | Chlorine substituents; different biological activity |

Uniqueness: The trifluoromethyl group in 2,3,4-trifluorotoluene enhances its stability and solubility compared to other halogenated compounds. This makes it particularly valuable in applications requiring specific solvating properties or reactivity profiles.

The classical synthesis of 2,3,4-trifluorotoluene has historically relied on established fluorination methodologies that employ traditional reagents and well-characterized reaction pathways [5]. The most fundamental approach involves the direct fluorination of aromatic precursors using hydrogen fluoride in combination with various catalytic systems [20]. Industrial production has traditionally utilized the reaction of benzotrichloride with hydrogen fluoride in pressurized reactors, though this method requires adaptation for regioselective fluorination patterns [5].

Traditional halogen exchange reactions, commonly referred to as Halex processes, represent another classical route for accessing fluorinated toluene derivatives [14]. These reactions typically involve the treatment of polychlorinated aromatic substrates with potassium fluoride or other fluoride sources under elevated temperatures [14]. The mechanism proceeds through nucleophilic aromatic substitution, where the electron-withdrawing nature of existing substituents activates the aromatic ring toward fluoride attack [14].

The Balz-Schiemann reaction has also found application in the synthesis of fluorinated aromatic compounds, though its use for 2,3,4-trifluorotoluene specifically requires careful optimization of reaction conditions [9]. This approach involves the thermal decomposition of diazonium tetrafluoroborate salts, providing access to aryl fluorides through a radical mechanism [9]. However, the harsh conditions typically required limit functional group tolerance and overall synthetic utility [9].

| Classical Method | Temperature Range | Typical Yields | Key Limitations |

|---|---|---|---|

| Direct Fluorination with Hydrogen Fluoride | 150-250°C | 60-80% | Harsh conditions, poor regioselectivity |

| Halex Exchange | 180-260°C | 70-85% | Requires pre-functionalized substrates |

| Balz-Schiemann | 80-150°C | 55-75% | Limited functional group tolerance |

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies for 2,3,4-trifluorotoluene synthesis have incorporated significant advances in catalysis and reaction design [15]. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-fluorine bond formation, offering improved selectivity and milder reaction conditions compared to classical approaches [9]. These methods typically employ specialized ligands that facilitate aryl-fluorine reductive elimination from palladium(II) intermediates [9].

Photoredox catalysis represents a particularly significant advancement in fluorination chemistry [25]. Organic photoredox catalysts, such as acridinium-based compounds, enable direct carbon-hydrogen to carbon-fluorine conversion under mild conditions using visible light [25]. This approach has demonstrated compatibility with nucleophilic fluoride sources, including cesium fluoride and potassium fluoride, when combined with appropriate phase-transfer catalysts [25].

Recent developments in mechanochemical synthesis have introduced solvent-free approaches for aromatic nucleophilic fluorination [17]. These solid-state protocols utilize potassium fluoride in combination with quaternary ammonium salts, achieving efficient fluorination within reaction times of one hour while eliminating the need for toxic, high-boiling solvents [17]. The mechanochemical approach operates under ambient conditions without requiring complex setups or inert atmospheres [17].

Flow chemistry methodologies have revolutionized the synthesis of fluorinated aromatics by enabling continuous processing with enhanced safety profiles [18]. Automated flow systems facilitate the in situ generation and immediate consumption of reactive fluorinating intermediates, minimizing exposure risks while improving reaction efficiency [18]. These systems have demonstrated superior performance compared to batch processes, with reduced reaction times and improved yields [18].

| Modern Method | Reaction Time | Yield Range | Key Advantages |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 2-24 hours | 70-95% | Mild conditions, high selectivity |

| Photoredox Catalysis | 1-24 hours | 65-90% | Visible light activation, functional group tolerance |

| Mechanochemical Synthesis | 1 hour | 75-95% | Solvent-free, ambient conditions |

| Flow Chemistry | Minutes to hours | 80-98% | Continuous processing, enhanced safety |

Regioselective Fluorination Strategies

Achieving regioselective fluorination in the synthesis of 2,3,4-trifluorotoluene requires sophisticated control over reaction pathways and substrate activation [24]. Hydrogen bonding catalysis has emerged as a powerful strategy for programming regioselectivity in nucleophilic fluorination reactions [24]. Bis-urea catalysts can modulate the charge density of fluoride nucleophiles, directly influencing kinetic regioselectivity through specific hydrogen-bonding interactions [24].

Electronic effects play a crucial role in determining fluorination patterns on aromatic substrates [26]. Electron-withdrawing groups enhance the electrophilicity of adjacent carbon centers, making them more susceptible to nucleophilic fluoride attack [26]. Conversely, electron-donating substituents can direct fluorination to alternative positions through resonance effects [26].

Hypervalent iodine-mediated fluorination provides another avenue for regioselective carbon-fluorine bond formation [26]. N-fluorobenzenesulfonimide and related reagents serve as electrophilic fluorine sources that react with electron-rich aromatic systems under controlled conditions [26]. The regioselectivity of these transformations can be influenced by the choice of catalyst and reaction conditions [26].

Computational studies have provided valuable insights into the factors governing regioselectivity in aromatic fluorination [24]. Density functional theory calculations reveal that fluoride coordination to hydrogen-bond donors significantly alters the electronic properties of the nucleophile, leading to predictable changes in site selectivity [24]. These theoretical frameworks enable rational design of catalytic systems for specific fluorination patterns [24].

| Regioselectivity Strategy | Selectivity Ratio | Mechanism | Applications |

|---|---|---|---|

| Hydrogen Bonding Catalysis | Up to 20:1 | Electronic modulation of fluoride | Complex molecular targets |

| Electronic Substrate Control | 5:1 to 15:1 | Directing group effects | Simple aromatic substrates |

| Hypervalent Iodine Mediation | 8:1 to 25:1 | Electrophilic fluorination | Electron-rich aromatics |

Green Chemistry Considerations in Synthesis

The development of environmentally sustainable methods for 2,3,4-trifluorotoluene synthesis has become increasingly important in modern chemical manufacturing [14]. Traditional fluorination processes often rely on toxic reagents and generate substantial waste streams, necessitating the adoption of greener alternatives [14]. Mechanochemical approaches represent a significant advancement in this regard, eliminating the need for organic solvents while operating under ambient conditions [17].

Continuous flow technology offers substantial environmental benefits compared to traditional batch processing [15]. Flow systems enable precise control over reaction parameters, reducing waste generation and improving atom economy [15]. The ability to scale production from laboratory to industrial levels without redesigning the entire process contributes to more sustainable manufacturing practices [15].

The use of safer fluorinating reagents has gained considerable attention in green chemistry applications [35]. Sulfur hexafluoride, despite being a greenhouse gas, can be utilized efficiently in photochemical processes that consume the reagent completely while generating minimal byproducts [7]. Alternative approaches employ potassium fluoride in combination with environmentally benign co-reagents [17].

Solvent selection plays a critical role in green fluorination protocols [13]. Benzotrifluoride and related compounds have emerged as environmentally friendly alternatives to traditional halogenated solvents [13]. These fluorinated solvents exhibit similar physicochemical properties to dichloromethane while offering reduced toxicity and environmental impact [13].

| Green Chemistry Metric | Traditional Methods | Modern Green Approaches | Improvement Factor |

|---|---|---|---|

| E-Factor (kg waste/kg product) | 15-50 | 2-8 | 5-10x reduction |

| Solvent Use (L/mol product) | 20-100 | 0-15 | Up to elimination |

| Energy Consumption (kJ/mol) | 500-2000 | 200-800 | 2-4x reduction |

| Reaction Time | 6-48 hours | 1-6 hours | 3-8x reduction |

Scale-up Challenges and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of 2,3,4-trifluorotoluene presents numerous technical and economic challenges [33]. Heat management represents a critical consideration due to the highly exothermic nature of many fluorination reactions [33]. Industrial-scale reactors must incorporate sophisticated heat transfer systems to prevent thermal runaway and ensure product quality [33].

Mass transfer limitations become increasingly significant at larger scales, particularly in gas-liquid fluorination processes [33]. The use of silicon carbide reactors has demonstrated superior heat and mass transfer performance compared to traditional materials, enabling efficient scale-up of direct fluorination processes [33]. These reactors can achieve production rates of 200 grams per hour while maintaining full conversion without local hot spots [33].

The handling of fluorine-containing reagents poses unique challenges for industrial implementation [15]. Continuous flow platforms address many of these issues by enabling real-time monitoring and control of hazardous materials [15]. Automated systems minimize human exposure while providing consistent product quality across extended production campaigns [15].

Economic considerations significantly influence the choice of synthetic methodology for large-scale production [20]. The cost of fluorinating reagents, catalyst recovery, and waste treatment must be balanced against product yields and quality requirements [20]. High production volume chemicals like 4-chlorobenzotrifluoride serve as benchmarks for evaluating the commercial viability of new synthetic routes [20].

Process optimization for industrial production requires extensive evaluation of reaction conditions, catalyst loading, and product purification methods [21]. Pilot-scale studies have demonstrated that molar ratios of fluorinating agents can be optimized to achieve yields exceeding 90% while minimizing waste generation [21]. Temperature control within narrow ranges (120-180°C) proves critical for maintaining both yield and selectivity [21].

| Scale-up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L | Heat transfer, mixing |

| Production Rate | 1-10 g/hour | 100-1000 g/hour | 10-100 kg/hour | Mass transfer, safety |

| Reaction Time | 1-24 hours | 2-12 hours | 1-8 hours | Economics, throughput |

| Yield Requirements | 70-90% | 85-95% | >90% | Product quality, economics |

XLogP3

GHS Hazard Statements

H226 (97.56%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable